B1576393 Human LL-29

Human LL-29

Cat. No.: B1576393
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Human LL-29 is a 29-amino acid peptide derived from the proteolytic cleavage of the full-length cathelicidin LL-37 (human cationic antimicrobial protein, hCAP-18). LL-37, a key component of innate immunity, is expressed in epithelial cells, neutrophils, and other immune cells, where it exhibits broad-spectrum antimicrobial activity and immune-modulatory functions . LL-29 is generated via kallikrein-mediated cleavage of LL-37 in human skin, retaining residues 1–29 of the parent peptide . Unlike LL-37, which forms amphipathic α-helical structures in membrane-mimetic environments, LL-29 lacks the C-terminal eight residues (30–37), impacting its oligomerization and functional properties .

LL-29 demonstrates moderate antibacterial activity (MIC ~50–100 μM against Escherichia coli K12) and unique immune-regulatory roles, including antagonism of Toll-like receptor 3 (TLR3) signaling . Its biological activity is pH-dependent, as it dissociates into smaller particles under acidic conditions, enabling dynamic interactions with nucleic acids and receptor complexes .

Properties

bioactivity

Antibacterial

sequence

LLGDFFRKSKEKIGKEFKRIVQRIKDFLR

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Comparative Properties of LL-29 and Related Peptides

Compound Origin/Precursor Biological Activities Structural Features Key Functional Differences
LL-29 Cleavage product of LL-37 (residues 1–29) - Moderate antibacterial activity (MIC: 50–100 μM vs. E. coli K12)
- Antagonizes LL-37-enhanced TLR3 signaling
- Retains TLR4 suppression
Lacks C-terminal residues (30–37); forms pH-dependent oligomers Unique ability to bind LL-37 and block its interaction with FPRL-1, reducing dsRNA-TLR3 activation .
LL-37 Full-length cathelicidin (hCAP-18) - Strong antimicrobial activity (MIC: 2–10 μM vs. E. coli)
- Enhances TLR3 signaling via FPRL-1
- Promotes wound healing and chemotaxis
Amphipathic α-helix; forms stable tetramers in micelles Full C-terminal region (residues 30–37) essential for oligomer stability and dsRNA trafficking .
LL-23 Cleavage product of LL-37 (residues 1–23) - Weak antimicrobial activity (MIC >150 μM)
- Immune-modulatory roles (poorly characterized)
Contains Ser9 on hydrophobic face; disrupts membrane interactions Inactive against bacteria due to structural instability; Ser9 substitution (to Ala/Val) restores partial activity .
KS-30 Engineered variant of LL-37 - Moderate antimicrobial activity
- Reduced cytotoxicity compared to LL-37
Retains N-terminal helix; lacks C-terminal flexibility Engineered for improved selectivity; less effective in immune modulation than LL-29 .

Key Research Findings:

Antimicrobial Activity :

  • LL-29 exhibits 10–20× weaker antibacterial activity than LL-37, attributed to its truncated C-terminal domain, which reduces membrane disruption efficiency .
  • In contrast, LL-23 shows negligible activity due to a hydrophilic Ser9 residue disrupting its hydrophobic surface .

Immune Modulation :

  • TLR3 Antagonism : LL-29 binds LL-37 and prevents its interaction with FPRL-1, reducing dsRNA-TLR3 activation by 80% at a 4:1 molar ratio. This antagonism is absent in LL-23 and partial in engineered variants like Peptide A .
  • TLR4 Suppression : Unlike LL-37, LL-29 retains the ability to inhibit LPS-induced TLR4 signaling, suggesting its dual role in balancing pro- and anti-inflammatory responses .

Structural Dynamics :

  • LL-29 forms pH-sensitive oligomers that dissociate in acidic endosomes, releasing dsRNA for TLR3 activation. This contrasts with LL-37, which requires intact oligomers for dsRNA trafficking .
  • The C-terminal truncation in LL-29 disrupts salt bridges (e.g., R34-E36 in LL-37), reducing oligomer stability but enabling dynamic pH-responsive behavior .

Clinical and Therapeutic Implications

However, its moderate antimicrobial efficacy limits standalone use, prompting interest in hybrid peptides combining LL-29’s immune-regulatory domains with stronger antimicrobial regions from LL-37 or KS-30 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.